molecular formula C16H9NO6 B1606668 5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid CAS No. 47275-11-6

5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid

Cat. No. B1606668
CAS RN: 47275-11-6
M. Wt: 311.24 g/mol
InChI Key: WPNQLRHQPSJNDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid” is C22H12N2O9 . It has a molecular weight of 448.3 g/mol . The compound has 2 hydrogen bond donors, 9 hydrogen bond acceptors, and 5 rotatable bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.634g/cm3 . It has a boiling point of 776.7ºC at 760 mmHg . The exact mass is 448.05427996 . It has a topological polar surface area of 167 and a complexity of 818 .

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel phthalimide derivatives bearing amino acid conjugated anilines, initiated from phthalic anhydride and phenylalanine, results in compounds with notable antiepileptic activity. These derivatives, upon molecular docking, show strong interactions with the GABAA receptor, suggesting potential applications in epilepsy treatment. The compounds synthesized offer a foundation for further investigation due to their promising biological activities and interactions (Asadollahi et al., 2019).

Coordination Polymers and Properties

The development of coordination polymers from deprotonated derivatives of the compound , in conjunction with N-donor ligands, leads to materials with unique structural and functional properties. These polymers exhibit luminescent and magnetic properties, which could be explored for applications in sensing, electronics, and materials science (He et al., 2020).

Anti-inflammatory Agents

Derivatives synthesized from the compound have been evaluated for their anti-inflammatory activities through both in vitro and in vivo models, showing promising results. The investigation into their mechanism of action, via molecular docking studies, suggests these derivatives could serve as leads for the development of new anti-inflammatory medications (Nikalje et al., 2015).

Catalysis and Material Synthesis

Research into the acid-catalyzed condensation of glycerol with benzaldehyde, in the presence of compounds derived from the initial compound, highlights the potential of these materials in catalysis and the synthesis of new platform chemicals. This work contributes to the understanding of renewable material conversion processes (Deutsch et al., 2007).

Polymer Science

The synthesis of new diacid monomers and poly(ester-imide)s from the compound provides insight into the relationship between structure, thermal properties, and solubility. These materials demonstrate improved solubility and thermal stability, offering potential applications in high-performance materials and engineering (Kamel et al., 2019).

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-6-8(15(20)21)5-9(7-10)16(22)23/h1-7H,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNQLRHQPSJNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318303
Record name NSC328481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid

CAS RN

47275-11-6
Record name NSC328481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Chen, BA Carlson, JN Sofos, GC Smith… - Journal of food …, 2011 - Elsevier
Escherichia coli O157:H7 colonizes the gastrointestinal tract of ruminants asymptomatically and may enter the human food supply through fecal contamination. A fraction of individuals …
Number of citations: 13 www.sciencedirect.com

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